Valiloxibic acid is synthesized through organic chemistry methods, particularly through the esterification process involving L-valine and 4-hydroxybutanoic acid. Its classification falls under the category of synthetic organic compounds, specifically as a prodrug due to its conversion into GHB upon hydrolysis in biological systems .
Valiloxibic acid can be synthesized via the esterification reaction between L-valine and 4-hydroxybutanoic acid. This reaction typically employs a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The general reaction can be summarized as follows:
The synthesis process may also include purification steps to ensure the quality of the final product meets research-grade standards .
Valiloxibic acid participates in several chemical reactions typical for esters:
Valiloxibic acid acts as a prodrug for GHB. Upon administration, it undergoes hydrolysis in the body, releasing GHB, which then interacts with GHB receptors and acts as a weak agonist at GABA_B receptors. This interaction modulates neurotransmission, leading to various psychoactive effects such as sedation and euphoria .
Relevant data indicates that valiloxibic acid is stable when stored properly but should be handled with care due to its potential psychoactive effects upon conversion to GHB .
Valiloxibic acid has several notable applications in scientific research:
The development of prodrugs targeting gamma-aminobutyric acid (GABA)ergic systems emerged from the need to overcome pharmacokinetic limitations inherent to endogenous neurotransmitters and their analogs. γ-Hydroxybutyric Acid (GHB), a short-chain fatty acid and natural neurotransmitter, exhibits nonlinear absorption, poor oral bioavailability (~25%), and rapid metabolism (elimination half-life: 30–60 minutes) [2] [7] [9]. These characteristics complicate dose titration and increase overdose risks due to its steep concentration-effect relationship [2] [7]. Additionally, GHB’s hydrophilic nature impedes blood-brain barrier penetration, limiting central nervous system delivery [2]. Prodrug strategies were thus engineered to enhance lipophilicity, control release kinetics, and mitigate first-pass metabolism, thereby optimizing therapeutic applications for sleep disorders and alcohol dependence [3] [9].
Valiloxibic Acid (4-[(2S)-2-amino-3-methylbutanoyl]oxybutanoic acid; synonyms: Acidum valiloxibicum, XWL-008) is a synthetic ester prodrug of GHB (molecular formula: C₉H₁₇NO₄; molecular weight: 203.24 g/mol) [1] [8]. Its design incorporates a valine moiety conjugated to GHB via an ester bond, significantly altering physicochemical properties:
Table 1: Structural and Metabolic Properties of Valiloxibic Acid
Property | Valiloxibic Acid | GHB |
---|---|---|
Molecular Formula | C₉H₁₇NO₄ | C₄H₈O₃ |
Molecular Weight (g/mol) | 203.24 | 104.10 |
logP | 0.42 | -1.38 |
Release Mechanism | Esterase hydrolysis | Direct absorption |
Valiloxibic Acid exerts pharmacological effects solely through GHB receptor agonism and weak GABA type B receptor modulation [1] [8]. Unlike direct GHB, its prodrug structure delays conversion, reducing the risk of abrupt GABAergic overstimulation linked to respiratory depression [1] [3].
γ-Butyrolactone (GBL) and 1,4-Butanediol (1,4-BD) are established GHB prodrugs but exhibit inferior pharmacokinetic profiles:
Table 2: Pharmacokinetic Comparison of γ-Hydroxybutyric Acid Prodrugs
Parameter | Valiloxibic Acid | GBL | 1,4-BD |
---|---|---|---|
Bioavailability (%) | Not reported | >95 | >95 |
Tₘₐₓ (minutes) | ~30–45 (estimated) | ≤15 | ~30 |
Active Metabolite | GHB | GHB | GHB |
Lipophilicity (logP) | 0.42 | 0.30 | -0.89 |
Valiloxibic Acid’s advantages include:
These properties position Valiloxibic Acid as a therapeutically rational prodrug candidate, potentially overcoming the historical challenges of GHB-based treatments [1] [3] [8].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2